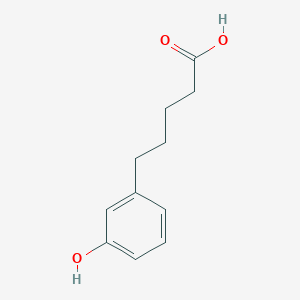

5-(3-hydroxyphenyl)pentanoic Acid

Vue d'ensemble

Description

5-(3-hydroxyphenyl)pentanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by a phenolic hydroxyl group attached to the third carbon of the benzene ring and a carboxylic acid group at the end of a five-carbon aliphatic chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxyphenyl)pentanoic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable aliphatic chain precursor. One common method is the aldol condensation reaction, where 3-hydroxybenzaldehyde reacts with pentanal in the presence of a base catalyst to form the intermediate product. This intermediate is then subjected to oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Synthetic Modification Reactions

While direct synthetic routes are less documented, analogous diphenolic acid derivatives provide insight into potential reactions (Table 2).

Table 2: Demonstrated reactions in structurally related systems

*Notes :

-

Yields marked with (*) are from analogous reactions using diphenolic acid esters, not 5-(3-hydroxyphenyl)pentanoic acid itself .

-

The carboxylic acid group enables salt formation, esterification, or amidation under standard organic conditions .

Functional Group Reactivity

The dual functionality of this compound permits targeted modifications:

Phenolic Hydroxyl Group

-

Oxidation : Potential quinone formation under strong oxidizers (e.g., KMnO<sub>4</sub>), though not explicitly documented in reviewed sources.

-

Etherification : Methoxy derivatives could be synthesized via alkylation, as seen in related phenolic acids .

Carboxylic Acid Group

-

Esterification : Demonstrated in pro-drug synthesis for improved bioavailability .

-

Amide Formation : Reaction with amines at elevated temperatures produces stable amide bonds .

Industrial and Pharmacological Implications

-

Ion Transport : Exhibits activity in transporting alkaline earth and heavy metal ions, suggesting applications in environmental remediation .

-

Anti-inflammatory Potential : Structural analogs like 3-(4-hydroxyphenyl)propanoic acid suppress IL-1β and IL-6 cytokines, indicating possible therapeutic utility .

Applications De Recherche Scientifique

Neuroprotective Applications

Recent studies have highlighted the potential of 5-(3-hydroxyphenyl)pentanoic acid in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in neuronal cells. In vitro studies have shown that it can inhibit the production of amyloid-beta oligomers, a hallmark of Alzheimer’s pathology .

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of a hybrid compound containing this compound on MC65 cells, a model for Alzheimer's disease. The hybrid demonstrated significant neuroprotection with an EC50 value of 27.60 ± 9.4 nM, indicating its potential as a therapeutic agent .

Chemopreventive Effects

This compound has also been studied for its chemopreventive properties against various cancers.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines. For instance, it has been shown to activate caspase-3 and reduce mitochondrial DNA content in treated cells, supporting its role as an anticancer agent .

Data Table: Chemopreventive Activity

| Compound | Concentration (µM) | Effect |

|---|---|---|

| This compound | 1000 | Induced apoptosis |

| Caffeic acid | 100 | Activated caspase-3 |

| 3-(Phenyl)propanoic acid | 500 | Cell cycle arrest at S-phase |

Metabolic Studies

The metabolism of this compound has implications for understanding fatty acid metabolism and its role in human health.

Mécanisme D'action

The mechanism of action of 5-(3-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-hydroxyphenylacetic acid

- 3-hydroxyphenylpropanoic acid

- 3-hydroxyphenylbutanoic acid

Uniqueness

5-(3-hydroxyphenyl)pentanoic acid is unique due to its specific structure, which combines a phenolic hydroxyl group with a medium-chain aliphatic acid. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) is a medium-chain fatty acid notable for its diverse biological activities and potential therapeutic applications. Its structure features a phenolic hydroxyl group attached to a five-carbon aliphatic chain, making it an interesting compound for biochemical research. This article explores its biological activity, mechanisms, and implications based on various studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 31129-95-0

5HPP acts primarily through interactions with enzymes and receptors involved in metabolic pathways. As a medium-chain fatty acid, it participates in:

- Fatty Acid Metabolism : It is metabolized via β-oxidation, leading to the production of acetyl-CoA, which is crucial for energy production in cells.

- Cell Signaling : The compound modulates various signaling pathways, influencing gene expression and cellular metabolism .

- Enzyme Interaction : It can act as a Bronsted acid, donating protons in biochemical reactions, which affects enzyme activities and metabolic processes.

Energy Metabolism

Research indicates that 5HPP enhances energy metabolism by promoting fatty acid oxidation. In animal models, administration of varying doses has shown that lower doses can improve metabolic processes while higher doses may lead to adverse effects .

Antioxidant Properties

5HPP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies suggest that 5HPP may have anti-inflammatory properties. It has been observed to modulate inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Metabolic Pathway Investigation :

- Therapeutic Potential :

- Cancer Research :

Summary of Biological Activities

Research Applications

Propriétés

IUPAC Name |

5-(3-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLIEOOXQFWANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009422 | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31129-95-0 | |

| Record name | 3-Hydroxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in Athyrium yokoscense?

A1: The isolation of these compounds from Athyrium yokoscense roots provides evidence for a specific biosynthetic pathway in this plant. Researchers suggest that these compounds are formed through a direct meta-hydroxylation of benzoic acid. [] This finding contributes to our understanding of plant secondary metabolism and potential pathways for producing similar compounds.

Q2: Do this compound and 5-(3-methoxyphenyl)pentanoic acid exhibit any interesting biological activities?

A2: Research indicates that both this compound and 5-(3-methoxyphenyl)pentanoic acid demonstrate ion-transport activity. Specifically, they can transport alkaline and alkaline earth metal ions, as well as heavy divalent metal ions. [] This finding suggests potential applications for these compounds in areas such as bioremediation or as tools for studying ion transport mechanisms in biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.